molecular formula C13H20N2O4 B2878748 3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034537-36-3

3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea

Cat. No.: B2878748
CAS No.: 2034537-36-3
M. Wt: 268.313
InChI Key: KQPGXRYUFXOWHD-UHFFFAOYSA-N
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Description

3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the furan-2-yl and tetrahydro-2H-pyran-4-yl intermediates. These intermediates are then coupled through a series of reactions, including hydroxylation and urea formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(furan-2-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
  • 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea
  • 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea

Uniqueness

3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(17,11-3-2-6-19-11)9-14-12(16)15-10-4-7-18-8-5-10/h2-3,6,10,17H,4-5,7-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGXRYUFXOWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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